molecular formula C21H18BrN3O2 B11030405 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11030405
M. Wt: 424.3 g/mol
InChI Key: RBRUJJOEAQZESM-UHFFFAOYSA-N
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Description

The compound 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one belongs to the spirotetrahydro-β-carboline (spiroindolone) family, characterized by a fused bicyclic framework with a spiro junction at the indole nitrogen. Its structure includes a bromo substituent at the 5'-position of the indole ring and a propanoyl group at the 2-position of the β-carboline moiety. The molecular weight of this compound is inferred to be approximately 382–416 g/mol, depending on substituents, with a core structure that enables diverse biological interactions, particularly in central nervous system targets and enzyme inhibition .

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

5-bromo-2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C21H18BrN3O2/c1-2-18(26)25-10-9-14-13-5-3-4-6-16(13)23-19(14)21(25)15-11-12(22)7-8-17(15)24-20(21)27/h3-8,11,23H,2,9-10H2,1H3,(H,24,27)

InChI Key

RBRUJJOEAQZESM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Direct Bromination of THBC Intermediates

  • Reagents : Bromine (Br₂) in chloroform or dichloroethane.

  • Conditions : Controlled temperatures (0–5°C) to minimize side reactions like 6-bromo isomer formation.

  • Yield : Up to 59.4% after crystallization.

Bromine Incorporation via Pre-functionalized Aldehydes

  • Starting material : 5-Bromoisatin, which introduces bromine during the Pictet-Spengler step.

  • Advantage : Avoids post-cyclization bromination, reducing byproduct formation.

Acylation at the 2-Position: Propanoyl Group Introduction

The 2-propanoyl moiety is installed via Friedel-Crafts acylation or N-acylation of the THBC intermediate.

Friedel-Crafts Acylation

  • Reagents : Propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Solvent : Dichloromethane or nitrobenzene.

  • Challenges : Competing O-acylation requires precise stoichiometry.

N-Acylation of Secondary Amines

  • Method : Treatment with propionic anhydride in pyridine.

  • Yield : ~70–85% after purification.

Spirocyclization: Constructing the 1,3'-Indol Ring System

Forming the spiro junction demands oxidative rearrangement or transition metal-catalyzed cyclization .

Oxidative Rearrangement with Dimethyldioxirane (DMDO)

  • Procedure : THBC derivatives undergo epoxidation followed by ring contraction.

  • Conditions : DMDO generated in situ using Oxone®/acetone.

  • Stereoselectivity : Density functional theory (DFT) calculations confirm a substrate-controlled pathway favoring the desired spiro stereoisomer.

Palladium-Catalyzed C–N Coupling

  • Catalyst : Pd₂(dba)₃ with bidentate ligands (e.g., dppf).

  • Substrate : Brominated THBC precursors cross-coupled with indole derivatives.

Purification and Characterization

Final purification employs column chromatography (silica gel, 15% MeOH/DCM) or recrystallization from ethanol/water mixtures. Structural validation relies on:

  • NMR Spectroscopy : Distinct signals for spirocyclic protons (δ 3.8–4.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 452.3 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Pictet-SpenglerTHBC core + 5-bromoisatin66Integrated brominationStereoisomer separation required
Post-brominationTHBC bromination with Br₂59.4High purityLow-temperature sensitivity
ElectrochemicalDES-mediated cyclization78Eco-friendly, high efficiencySpecialized equipment needed
DMDO rearrangementOxidative spirocyclization65Excellent stereocontrolDMDO instability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and beta-carboline rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Beta-carbolines are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. The specific compound under consideration has been evaluated for its potential as a therapeutic agent in several studies:

  • Antitumor Activity : Research has indicated that beta-carboline derivatives can act as DNA-targeting agents in cancer therapy. In particular, studies have shown that 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one exhibits significant cytotoxicity against various cancer cell lines. This cytotoxicity is attributed to its ability to intercalate into DNA and disrupt replication processes .
  • PDE5 Inhibition : Similar compounds within the beta-carboline class have been studied for their phosphodiesterase type 5 (PDE5) inhibitory activity. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary hypertension. The structure of 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one suggests potential for similar activity due to its structural resemblance to known PDE5 inhibitors like tadalafil .

Neuropharmacology

Beta-carbolines are also recognized for their effects on the central nervous system. The compound may have implications in neuropharmacology:

  • CNS Activity : Studies have shown that beta-carbolines can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Some derivatives exhibit anxiolytic properties by acting as partial agonists at benzodiazepine receptors . This suggests that 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one could be explored for its potential anxiolytic effects.

Synthesis and Structure-Activity Relationship

The synthesis of 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one involves multi-step synthetic routes that allow modifications to enhance biological activity. Structure-activity relationship studies are crucial in understanding how variations in the molecular structure influence pharmacological properties:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances lipophilicity and potential receptor binding affinity
Propanoyl GroupInfluences metabolic stability and bioavailability
Tetrahydro StructureContributes to conformational flexibility necessary for receptor interaction

Case Studies

Several case studies highlight the effectiveness of beta-carboline derivatives:

  • Antitumor Efficacy : A study demonstrated that a related beta-carboline derivative exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Neuroprotective Effects : Another investigation into a similar compound found significant neuroprotective effects in models of oxidative stress-induced neuronal injury . This indicates potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The beta-carboline core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The indole moiety can interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The spiroindolone scaffold allows for significant structural flexibility. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Spiroindolones
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
5'-Bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one C₂₂H₂₀BrN₃O₂ ~416.3* 5'-Br, 2-propanoyl Acyl group enhances lipophilicity [Hypothetical]
5'-Bromo-1'-methyl analog (STK320738) C₁₉H₁₈BrN₃O 382.26 5'-Br, 1'-Me Methylation reduces steric hindrance
5'-Bromo-6-chloro-1'-methyl analog C₁₉H₁₅BrClN₃O 416.7 5'-Br, 6-Cl, 1'-Me Halogenation modulates electronic properties
50-Chloro-3-methyl analog C₁₉H₁₈ClN₃O 347.8 5-Cl, 3-Me Chloro substituent enhances reactivity
2-(2-Methylpropanoyl) analog C₂₂H₂₂N₃O₂ ~360.4* 2-isobutanoyl Branched acyl chain affects solubility

*Calculated based on structural data; exact values may vary.

Key Observations:
  • Halogenation: Bromine at the 5'-position (as in the target compound) increases molecular weight and polarizability compared to chloro analogs (e.g., 50-chloro-3-methyl, MW 347.8) .
  • Acyl Groups: The 2-propanoyl group in the target compound contributes to higher lipophilicity compared to the 1'-methyl analog (STK320738), which may influence blood-brain barrier penetration . Branched acyl chains (e.g., 2-methylpropanoyl) could sterically hinder interactions with flat binding pockets .

Pharmacological and Physicochemical Properties

  • Spiroindolones with halogen substituents exhibit potent inhibitory activity against phosphodiesterases (PDEs) and serotonin receptors due to halogen-π interactions with catalytic sites .
  • Stability : Methylated analogs (e.g., STK320738) show enhanced stability in metabolic assays, likely due to reduced oxidative deamination at the 1'-position .

Biological Activity

5'-Bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H20BrN3O2
Molecular Weight 438.3 g/mol
CAS Number 904503-95-3

Beta-carbolines are known for their interactions with various neurotransmitter systems and enzymes. The specific mechanisms of action for 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one include:

  • Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that beta-carbolines can inhibit MAO activity, leading to increased levels of monoamines such as serotonin and dopamine in the brain. This effect is significant for mood regulation and neuroprotection .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its neuroprotective effects .
  • Interaction with GABA Receptors : Beta-carbolines can modulate GABAergic activity, influencing anxiety and seizure thresholds .

Biological Activities

Research indicates several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activities of beta-carboline derivatives:

  • A study on beta-carboline alkaloids indicated that they possess significant cytotoxicity against cancer cell lines. The structure-activity relationship suggests that modifications at specific positions enhance their anticancer properties .
  • Research comparing various beta-carboline derivatives found that those with bromine substitutions exhibited enhanced potency against certain cancer types due to improved binding affinities to target proteins involved in cell proliferation .

Tables of Comparative Biological Activity

Below is a summary table comparing the biological activities of different beta-carboline compounds:

Compound NameIC50 (µM)Activity Type
Harmine0.5Anticancer
5-Methoxyharmine0.8Antimicrobial
5'-Bromo-2-propanoyl-beta-carbolineTBDNeuroprotective
Harmane1.2Antioxidant

Q & A

Q. Q1: What are the critical steps for synthesizing 5'-bromo-2-propanoyl-spiroindolone derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a sealed-tube reaction in ethanol under controlled temperatures. For example, trans-5'-chloro analogs are synthesized via reflux (110°C for 10 minutes) with p-toluenesulfonic acid as a catalyst, yielding intermediates with [M+H]+ peaks at 338 m/z (ESI-MS) . Optimization requires adjusting temperature (e.g., -78°C to 110°C), solvent polarity, and acid catalysts to enhance spirocyclization efficiency. Post-synthesis purification via flash column chromatography (ethyl acetate/hexane gradients) is essential to isolate stereoisomers .

Q. Q2: How can researchers confirm the structural integrity of the spiroindolone core using spectroscopic methods?

Methodological Answer: Combine 1H^1H-NMR and 13C^{13}C-NMR to identify key signals:

  • Spiro carbon environment : A singlet near δ 60–70 ppm in 13C^{13}C-NMR indicates the spiro junction.
  • Propanoyl group : A carbonyl stretch at ~1708 cm1^{-1} in IR and a triplet near δ 2.5 ppm (1H^1H-NMR) for the methyl group .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C19_{19}H18_{18}BrN3_{3}O requires exact mass 395.06 Da).

Advanced Research Questions

Q. Q3: How can conflicting NMR data for spiroindolone derivatives be resolved, particularly regarding stereochemical assignments?

Methodological Answer: Contradictions in stereochemical assignments often arise from overlapping signals. Use NOESY (Nuclear Overhauser Effect Spectroscopy) to identify spatial proximity between protons (e.g., axial vs. equatorial protons in the tetrahydro-β-carboline ring). For example, NOE correlations between the propanoyl methyl group and the spiro-indole NH proton can confirm trans-configuration . X-ray crystallography (as in related brominated spiroindoles ) provides definitive stereochemical evidence.

Q. Q4: What in vitro assays are suitable for evaluating the antimalarial activity of brominated spiroindolones, and how should controls be designed?

Methodological Answer: Use a Plasmodium falciparum culture (e.g., 3D7 strain) with SYBR Green I-based fluorescence assays to measure IC50_{50} values. Include positive controls (e.g., artemisinin derivatives) and negative controls (solvent-only wells). For mechanistic studies, assess hemozoin inhibition via β-hematin formation assays . Advanced designs incorporate isogenic parasite lines to evaluate resistance profiles.

Q. Q5: How can computational modeling predict the interaction of 5'-bromo-spiroindolones with putative biological targets?

Methodological Answer: Perform molecular docking (e.g., using MOE 2016.08 ) against targets like PfATP4 (a malaria parasite ion pump). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Key parameters:

  • Binding free energy (ΔG) : Calculate via MM-PBSA.
  • Ligand efficiency : Optimize bromine’s hydrophobic interactions with PfATP4’s transmembrane domains .

Data Analysis & Experimental Design

Q. Q6: How should researchers design experiments to address contradictory efficacy data between in vitro and in vivo models?

Methodological Answer: Employ a tiered approach:

In vitro : Confirm target engagement (e.g., PfATP4 inhibition via patch-clamp electrophysiology).

Pharmacokinetics : Measure plasma stability (e.g., mouse models) and metabolite profiling (LC-MS/MS).

In vivo : Use a P. berghei mouse model with survival endpoints. Address discrepancies by comparing tissue distribution (e.g., brain penetration for neurotoxicity risks) .

Q. Q7: What statistical frameworks are appropriate for analyzing dose-response relationships in spiroindolone bioactivity studies?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent assays (e.g., parasite growth inhibition), employ longitudinal mixed-effects models .

Theoretical & Mechanistic Frameworks

Q. Q8: How can researchers link spiroindolone bioactivity to broader theoretical frameworks in medicinal chemistry?

Methodological Answer: Anchor studies to the "spirocyclic privilege" concept, which posits that spiro centers enhance target selectivity by restricting conformational flexibility. Validate via comparative studies with non-spiro analogs (e.g., linear β-carbolines) to isolate spiro-specific effects .

Q. Q9: What strategies can reconcile discrepancies between computational predictions and experimental results in target identification?

Methodological Answer: Integrate orthogonal methods:

  • Chemical proteomics : Use photoaffinity labeling with a brominated spiroindolone probe to capture interacting proteins.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance .

Safety & Compliance

Q. Q10: What safety protocols are critical when handling brominated spiroindolones in laboratory settings?

Methodological Answer: Follow OSHA guidelines for brominated compounds:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HBr gas) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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